molecular formula C11H14BrF B14051284 1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene

1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene

Cat. No.: B14051284
M. Wt: 245.13 g/mol
InChI Key: GMNAUIRCUMIEBG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene typically involves the bromination of 3-ethyl-4-fluorobenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst like aluminum chloride or iron(III) bromide to facilitate the bromination process. The alkylation step may require a base such as potassium carbonate to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine atom to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products such as 1-(3-hydroxypropyl)-3-ethyl-4-fluorobenzene, 1-(3-cyanopropyl)-3-ethyl-4-fluorobenzene, or 1-(3-aminopropyl)-3-ethyl-4-fluorobenzene.

    Oxidation: Products like 3-ethyl-4-fluorobenzoic acid or 3-ethyl-4-fluorobenzaldehyde.

    Reduction: Products such as 3-ethyl-4-fluorobenzene or 1-(3-propyl)-3-ethyl-4-fluorobenzene.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new bonds with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its interaction with enzymes and receptors. The ethyl group can modulate the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-methyl-4-fluorobenzene
  • 1-(3-Bromopropyl)-3-ethyl-4-chlorobenzene
  • 1-(3-Bromopropyl)-3-ethyl-4-bromobenzene

Uniqueness

1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to similar compounds. The combination of the bromopropyl and ethyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H14BrF

Molecular Weight

245.13 g/mol

IUPAC Name

4-(3-bromopropyl)-2-ethyl-1-fluorobenzene

InChI

InChI=1S/C11H14BrF/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

GMNAUIRCUMIEBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCBr)F

Origin of Product

United States

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